molecular formula C12H14O4 B8639770 PROPANEDIOICACID,2-ETHYL-2-(PHENYLMETHYL)-

PROPANEDIOICACID,2-ETHYL-2-(PHENYLMETHYL)-

Cat. No.: B8639770
M. Wt: 222.24 g/mol
InChI Key: ZXABGPBQPJYBSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROPANEDIOICACID,2-ETHYL-2-(PHENYLMETHYL)- is an organic compound with a complex structure that includes both ester and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl(phenylmethyl)propanedioic acid typically involves the esterification of propanoic acid with benzyl alcohol under acidic conditions. The reaction is catalyzed by a strong acid such as sulfuric acid, and the product is purified through distillation or recrystallization .

Industrial Production Methods: On an industrial scale, the production of ethyl(phenylmethyl)propanedioic acid may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as cesium-exchanged heteropoly acids on K-10 clay, has been explored to enhance the reaction rate and selectivity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products:

Scientific Research Applications

PROPANEDIOICACID,2-ETHYL-2-(PHENYLMETHYL)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl(phenylmethyl)propanedioic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes involved in metabolic pathways, such as esterases and oxidoreductases.

    Pathways: The compound can undergo hydrolysis to release active metabolites that exert biological effects. .

Comparison with Similar Compounds

PROPANEDIOICACID,2-ETHYL-2-(PHENYLMETHYL)- can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

2-benzyl-2-ethylpropanedioic acid

InChI

InChI=1S/C12H14O4/c1-2-12(10(13)14,11(15)16)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,14)(H,15,16)

InChI Key

ZXABGPBQPJYBSJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC=CC=C1)(C(=O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of diethyl benzylmalonate (20.0 g, 80 mmol) in ethanol (500 mL) was added potassium hydroxide (4.7 g, 84 mmol) as pellets. The mixture was stirred at room temperature for 24 h, and concentrated to dryness in vacuo. The residue was dissolved in water (300 mL), transferred to a separatory funnel, and washed with ether (2×150 mL). The aqueous solution was acidified to pH˜2 by adding conc. HCl, and extracted with ether (2×400 mL). The organic layer was dried over MgSO4, filtered and evaporated to dryness in vacuo, yielding the title compound as an oil residue (16.9 g, 95%) which was used without further purification.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

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